molecular formula C20H18 B14487628 (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene CAS No. 63798-09-4

(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene

Cat. No.: B14487628
CAS No.: 63798-09-4
M. Wt: 258.4 g/mol
InChI Key: MIBVNIYGKKGULO-RBUKOAKNSA-N
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Description

(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a solvent such as toluene and a catalyst like aluminum chloride to facilitate the reaction. The temperature is usually maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the compound into its corresponding alcohols.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride under UV light.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substituents.

    Bicyclo[4.1.0]heptane: Similar structure but with different ring sizes and substituents.

Uniqueness

(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene is unique due to its specific stereochemistry and the presence of phenyl groups, which contribute to its distinct chemical and physical properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

CAS No.

63798-09-4

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

(1S,7R)-8,8-diphenylbicyclo[5.1.0]octa-2,4-diene

InChI

InChI=1S/C20H18/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19(18)20/h1-14,18-19H,15H2/t18-,19+/m0/s1

InChI Key

MIBVNIYGKKGULO-RBUKOAKNSA-N

Isomeric SMILES

C1C=CC=C[C@H]2[C@@H]1C2(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C=CC=CC2C1C2(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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